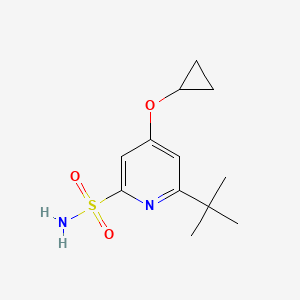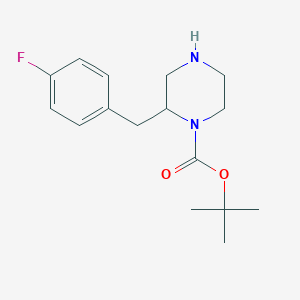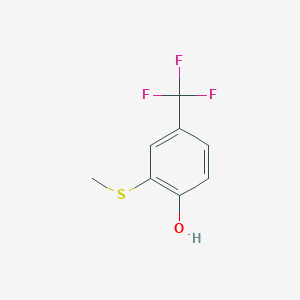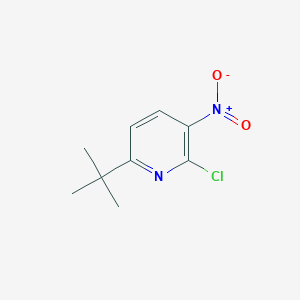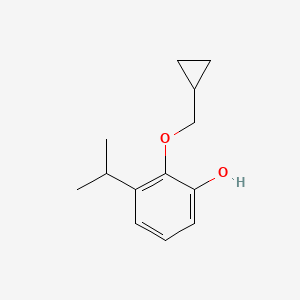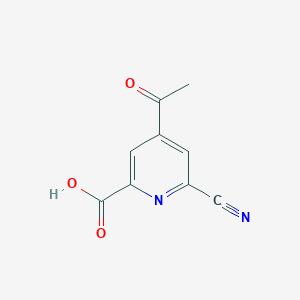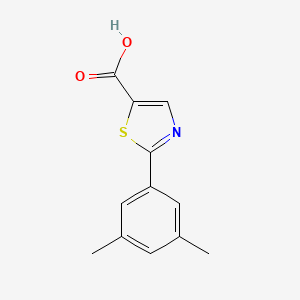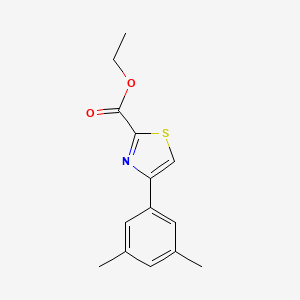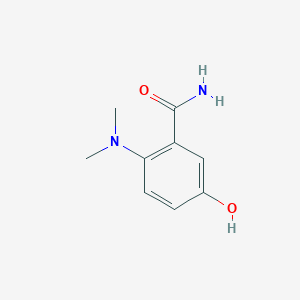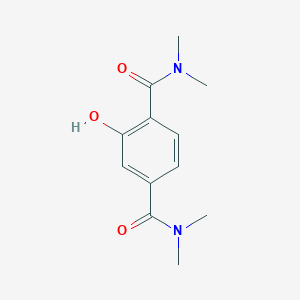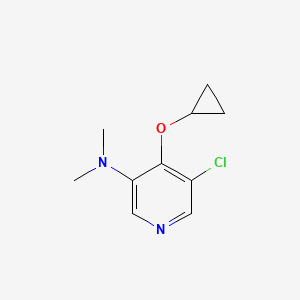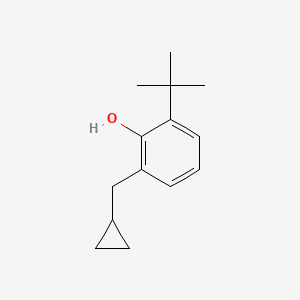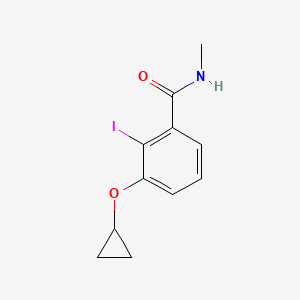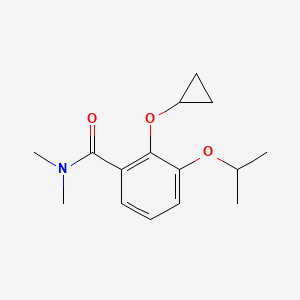
2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C15H21NO2 It is a benzamide derivative characterized by the presence of cyclopropoxy and isopropoxy groups attached to the benzene ring, along with a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, a substituted benzoyl chloride, is reacted with N,N-dimethylamine in the presence of a base such as triethylamine to form the benzamide core.
Introduction of Cyclopropoxy and Isopropoxy Groups: The benzamide core is then subjected to nucleophilic substitution reactions to introduce the cyclopropoxy and isopropoxy groups. This can be achieved using cyclopropyl alcohol and isopropyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy and isopropoxy groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cyclopropyl ketone or isopropyl ketone derivatives.
Reduction: Formation of N,N-dimethylamine derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide: Similar structure but with different substitution pattern on the benzene ring.
N-cyclopropyl-3-isopropoxy-2,4-dimethoxybenzamide: Contains additional methoxy groups, leading to different chemical properties.
Uniqueness: 2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both cyclopropoxy and isopropoxy groups on the benzene ring, along with the dimethylamino group, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-N,N-dimethyl-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-10(2)18-13-7-5-6-12(15(17)16(3)4)14(13)19-11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 |
Clave InChI |
OQBSSRZOFFBDTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1OC2CC2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


